![molecular formula C16H17NO3S B14283715 Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]- CAS No. 155721-36-1](/img/structure/B14283715.png)
Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-1-tosylaziridine: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The presence of the tosyl group (p-toluenesulfonyl) and the methoxyphenyl group in its structure makes it a compound of interest in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-1-tosylaziridine typically involves the reaction of 4-methoxyphenylamine with tosyl chloride to form the corresponding tosylamide. This intermediate is then treated with a suitable aziridination reagent, such as a halogenated aziridine precursor, under basic conditions to yield the final product .
Industrial Production Methods: While specific industrial production methods for 2-(4-methoxyphenyl)-1-tosylaziridine are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Methoxyphenyl)-1-tosylaziridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various amine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2-(4-Methoxyphenyl)-1-tosylaziridine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its ability to interact with biological targets through its aziridine ring .
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials .
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-1-tosylaziridine involves its ability to undergo ring-opening reactions, which can interact with nucleophilic sites in biological molecules. This reactivity allows it to form covalent bonds with proteins and enzymes, potentially inhibiting their function or altering their activity . The molecular targets and pathways involved are still under investigation, but its reactivity with nucleophiles is a key feature .
Comparación Con Compuestos Similares
- 2-(4-Methoxyphenyl)acetonitrile
- 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole
- 2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Comparison: 2-(4-Methoxyphenyl)-1-tosylaziridine is unique due to its aziridine ring, which imparts significant reactivity and potential for diverse chemical transformations. In contrast, similar compounds like 2-(4-methoxyphenyl)acetonitrile and 4-(4-methoxyphenyl)-2-phenyl-1H-imidazole lack this reactive three-membered ring, making them less versatile in certain synthetic applications .
Propiedades
Número CAS |
155721-36-1 |
|---|---|
Fórmula molecular |
C16H17NO3S |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C16H17NO3S/c1-12-3-9-15(10-4-12)21(18,19)17-11-16(17)13-5-7-14(20-2)8-6-13/h3-10,16H,11H2,1-2H3 |
Clave InChI |
XEPJOTWXDSDPEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)
![Benzene, [[(S)-hexylsulfinyl]methyl]-](/img/structure/B14283644.png)
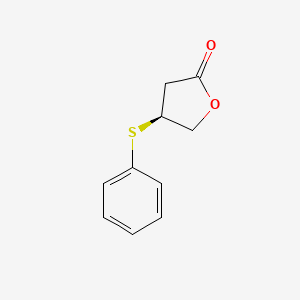
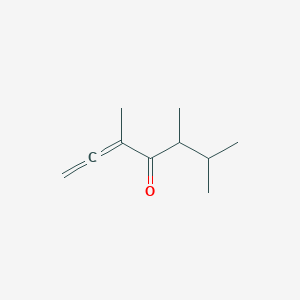
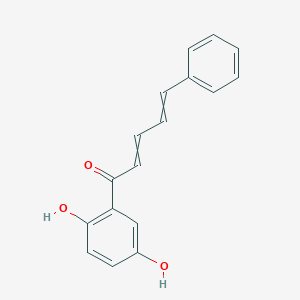
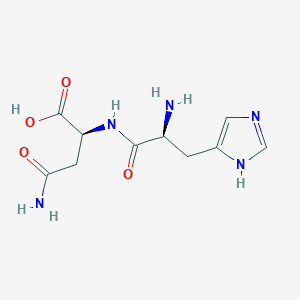
![3-(Iodomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14283669.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)
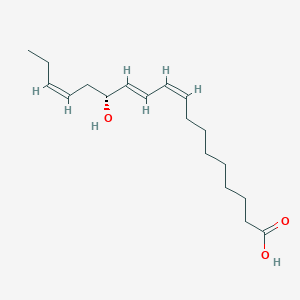
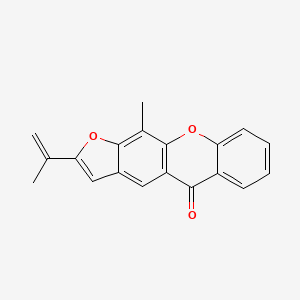
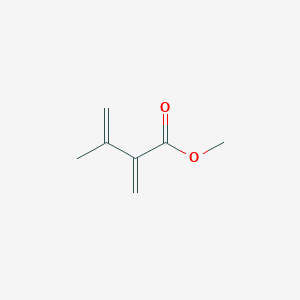
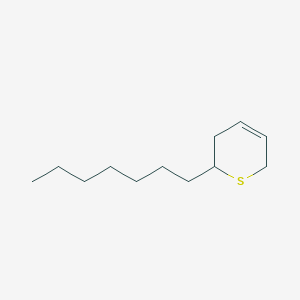
![[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid](/img/structure/B14283704.png)
![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)
